Higher Hydrophobicity (cLogP) vs. Fmoc-L-norleucine
The 5,5-dimethyl substitution increases the hydrophobicity of the norleucine scaffold. The computed octanol‑water partition coefficient (cLogP) of the free amino acid 5,5‑dimethyl‑L‑norleucine is 2.13 [1], compared to cLogP = 1.64 for L‑norleucine [2], representing a ΔcLogP of +0.49. This differential directly influences peptide retention time and folding behaviour.
| Evidence Dimension | Hydrophobicity (cLogP) |
|---|---|
| Target Compound Data | cLogP = 2.13 (5,5-dimethyl-L-norleucine free amino acid) |
| Comparator Or Baseline | cLogP = 1.64 (L-norleucine) |
| Quantified Difference | ΔcLogP = +0.49 (≈30% increase) |
| Conditions | Predicted cLogP from PubChem computational data |
Why This Matters
A higher cLogP indicates greater hydrophobic character, which directly impacts peptide aggregation propensity and retention in reversed‑phase HPLC, a critical quality control parameter for peptide therapeutics.
- [1] PubChem. 2-Amino-5,5-dimethylhexanoic acid: Computed Properties. CID 103666218. View Source
- [2] PubChem. L-Norleucine: Computed Properties. CID 21236. View Source
